molecular formula C9H5NO2 B3053994 3-Hydroxy-1-benzofuran-2-carbonitrile CAS No. 57477-68-6

3-Hydroxy-1-benzofuran-2-carbonitrile

Cat. No.: B3053994
CAS No.: 57477-68-6
M. Wt: 159.14 g/mol
InChI Key: TWHYVQXLGAEBMI-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-benzofuran-2-carbonitrile” is a chemical compound with the CAS Number: 57477-68-6 . It has a molecular weight of 159.14 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5NO2/c10-5-8-9 (11)6-3-1-2-4-7 (6)12-8/h1-4,11H . The InChI key is TWHYVQXLGAEBMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 138-142 degrees Celsius . The compound is shipped with an ice pack .

Scientific Research Applications

Electrosynthesis of Conjugated Benzofuran

Electrosynthesis techniques have been utilized to produce conjugated benzofuran derivatives. This process involves the electrochemical oxidation of compounds like hydroquinone and catechol, followed by Michael addition reactions and intramolecular cyclization to form benzofuran derivatives, a category which includes 3-Hydroxy-1-benzofuran-2-carbonitrile (Nematollahi, Amani, & Tammari, 2007).

Synthesis of Novel Ring Systems

Innovative ring systems like 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines have been synthesized using 3-(3-cyanopropoxy)[1]benzofuran-2-carbonitriles. These processes contribute to the creation of new chemical structures that could have various applications in medicinal chemistry and material science (Okuda, Takano, Hirota, & Sasaki, 2012).

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions have been developed to create 2,3-difunctionalized benzofuran derivatives. These methods offer a pathway to diverse and structurally intricate benzofuran derivatives, expanding the toolkit for organic synthesis and pharmaceutical research (Hu, Li, Jiang, Wu, & Jiang, 2018).

Synthetic Applications in Drug Discovery

The synthesis of benzofuran derivatives, including this compound, has implications in drug discovery. These compounds have been explored for their potential analgesic properties, showcasing their relevance in medicinal chemistry (Rádl, Hezký, Konvička, & Krejci, 2000).

Fluorescence and Spectroscopy

Benzofuran derivatives exhibit unique fluorescence properties, making them suitable for spectroscopic studies and the development of fluorescence probes. These compounds' ability to form intermolecular hydrogen bonds influences their fluorescence quantum yield, an essential property for biochemical and diagnostic applications (Klymchenko, Pivovarenko, & Demchenko, 2003).

Safety and Hazards

The safety information for “3-Hydroxy-1-benzofuran-2-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds, including “3-Hydroxy-1-benzofuran-2-carbonitrile”, have attracted attention due to their biological activities and potential applications as drugs . There is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

Properties

IUPAC Name

3-hydroxy-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHYVQXLGAEBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305427
Record name 3-hydroxy-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-68-6
Record name NSC170752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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